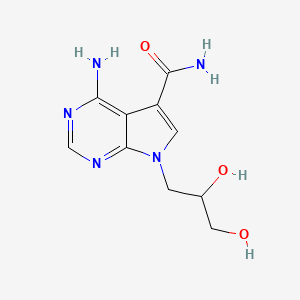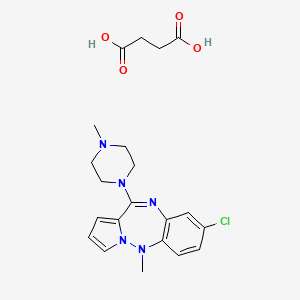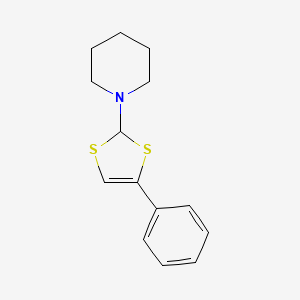
2-Hydroxyethyl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl cyclohexylcarbamate is an organic compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a cyclohexyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl cyclohexylcarbamate can be synthesized through the reaction of cyclohexyl isocyanate with 2-hydroxyethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate. The general reaction scheme is as follows:
Cyclohexyl isocyanate+2-Hydroxyethanol→2-Hydroxyethyl cyclohexylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclohexylcarbamate with a carbonyl group.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-Hydroxyethyl cyclohexylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulations and as a stabilizer for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable films and enhance material properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl cyclohexylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethylcarbamate: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
2-Hydroxyethyl (2-hydroxyethyl)carbamate: Contains an additional hydroxyethyl group, leading to increased hydrophilicity.
Uniqueness
2-Hydroxyethyl cyclohexylcarbamate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This structural feature enhances its stability and reactivity compared to other carbamate derivatives.
Properties
CAS No. |
13027-13-9 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-hydroxyethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C9H17NO3/c11-6-7-13-9(12)10-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12) |
InChI Key |
ZQJHGLDCSXRDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)




